Ethyl 2-(3-aminophenoxy)acetate
Overview
Description
Ethyl 2-(3-aminophenoxy)acetate is an organic compound with the molecular formula C10H13NO3. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with an amino group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-aminophenoxy)acetate typically involves the reaction of 3-aminophenol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminophenol attacks the ethyl bromoacetate, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or column chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form various derivatives, such as ethyl 2-(3-hydroxyphenoxy)acetate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Ethyl 2-(3-hydroxyphenoxy)acetate.
Substitution: Various substituted phenoxyacetate derivatives.
Scientific Research Applications
Ethyl 2-(3-aminophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(3-aminophenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 2-(4-aminophenoxy)acetate: Similar structure but with the amino group at the fourth position.
Ethyl 2-(2-aminophenoxy)acetate: Similar structure but with the amino group at the second position.
Ethyl 2-(3-hydroxyphenoxy)acetate: Similar structure but with a hydroxy group instead of an amino group.
Uniqueness: Ethyl 2-(3-aminophenoxy)acetate is unique due to the position of the amino group, which influences its chemical reactivity and biological activity. The specific placement of the amino group at the third position allows for distinct interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
5544-78-5 |
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Molecular Formula |
C10H14ClNO3 |
Molecular Weight |
231.67 g/mol |
IUPAC Name |
ethyl 2-(3-aminophenoxy)acetate;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9;/h3-6H,2,7,11H2,1H3;1H |
InChI Key |
REIKFBSNZOQHFT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=CC(=C1)N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)N.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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